molecular formula C11H17NO6 B1447958 1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid CAS No. 1432679-01-0

1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid

Cat. No.: B1447958
CAS No.: 1432679-01-0
M. Wt: 259.26 g/mol
InChI Key: NBIUCLGHGBNZCI-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid is a chemical compound with the molecular formula C11H17NO6 and a molecular weight of 259.26 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with tert-butoxycarbonyl and two carboxylic acid groups. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) to facilitate the formation of the Boc-protected pyrrolidine derivative. The reaction mixture is then subjected to acidic workup to obtain the final product.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group (Boc) is introduced to protect the amine functionality during synthetic transformations. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid can be compared with other Boc-protected amino acids and pyrrolidine derivatives. Similar compounds include:

    N-Boc-pyrrolidine: A simpler Boc-protected pyrrolidine without additional carboxylic acid groups.

    N-Boc-proline: A Boc-protected amino acid with a pyrrolidine ring, commonly used in peptide synthesis.

    N-Boc-4-hydroxyproline: A Boc-protected derivative of hydroxyproline, used in the synthesis of collagen mimetics.

The uniqueness of this compound lies in its dual carboxylic acid groups, which provide additional functionalization options for synthetic chemists .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-10(2,3)18-9(17)12-5-4-11(6-12,7(13)14)8(15)16/h4-6H2,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIUCLGHGBNZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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